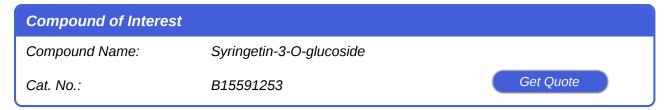


Syringetin-3-O-glucoside: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin-3-O-glucoside, a naturally occurring flavonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of **Syringetin-3-O-glucoside**, detailed experimental protocols for its analysis, and an exploration of its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Syringetin-3-O-glucoside is a glycosidic derivative of syringetin, an O-methylated flavonol. Its chemical structure consists of the syringetin aglycone linked to a glucose moiety at the 3-hydroxyl position. This glycosylation significantly influences its solubility and bioavailability.

Chemical Structure

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

Chemical Formula: C23H24O13[1][2][3]



Canonical SMILES:

COC1=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[3]

InChI Key: JMFWYRWPJVEZPV-AVGVHVDKSA-N[3]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of **Syringetin-3-O-glucoside** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	508.43 g/mol	[1][4]
Exact Mass	508.12169082 Da	[1]
Melting Point	250°C (decomposition)	[5]
CAS Number	40039-49-4	[5]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water.	[6]
XLogP3-AA	0.7	[1]
Hydrogen Bond Donor Count	7	[1]
Hydrogen Bond Acceptor Count	13	[1]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **Syringetin-3-O-glucoside**.

• UV-Vis Spectroscopy: Flavonol glycosides typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, corresponding to the cinnamoyl system (B-ring), is observed in the



range of 330-360 nm for 3-O-substituted flavonols. Band II, representing the benzoyl system (A-ring), appears in the 250-280 nm region[7].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Syringetin-3-O-glucoside. While specific spectral data requires access to specialized databases, the expected proton and carbon signals would correspond to the syringetin aglycone and the glucose moiety[8].
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly
 used to determine the molecular weight and fragmentation pattern of flavonoid glycosides,
 aiding in their identification[9].

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and evaluation of the antioxidant activity of **Syringetin-3-O-glucoside**.

Extraction and Isolation from Plant Material

The following is a general protocol for the extraction and isolation of flavonoid glycosides from plant sources, which can be adapted for **Syringetin-3-O-glucoside**.

Objective: To extract and isolate **Syringetin-3-O-glucoside** from a plant matrix.

Materials:

- · Dried and powdered plant material
- 80% Methanol
- Rotary evaporator
- Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate)
- Column chromatography setup (e.g., silica gel, Sephadex LH-20)
- Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

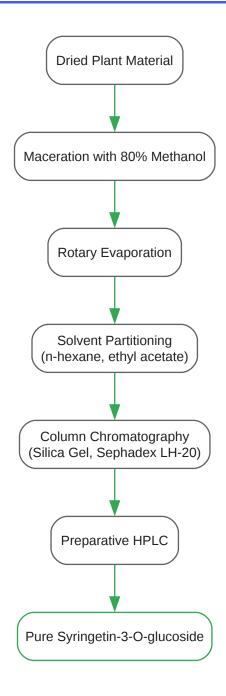
Foundational & Exploratory





- Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.
- Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid
 partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate, to
 remove non-polar and moderately polar impurities. Syringetin-3-O-glucoside is expected to
 remain in the aqueous or ethyl acetate fraction depending on the specific plant matrix.
- Column Chromatography: Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.
- Preparative HPLC: The final purification of **Syringetin-3-O-glucoside** is typically achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.





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Caption: Workflow for the extraction and isolation of Syringetin-3-O-glucoside.

Antioxidant Activity Assays

The antioxidant potential of **Syringetin-3-O-glucoside** can be evaluated using various in vitro assays. Detailed protocols for the DPPH and ABTS radical scavenging assays are provided below.

Foundational & Exploratory





Objective: To determine the free radical scavenging activity of **Syringetin-3-O-glucoside** against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- Syringetin-3-O-glucoside
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate reader or spectrophotometer

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare a stock solution of Syringetin-3-O-glucoside in methanol and
 make serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic
 acid as a positive control.
- Assay: In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each sample dilution. A blank well should contain 100 μL of methanol and 100 μL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Objective: To measure the ability of **Syringetin-3-O-glucoside** to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:



- Syringetin-3-O-glucoside
- ABTS diammonium salt
- Potassium persulfate
- Phosphate-buffered saline (PBS)
- Trolox (positive control)
- 96-well microplate reader or spectrophotometer

Procedure:

- Preparation of ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
- Adjustment of ABTS++ Solution: Dilute the ABTS++ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
- Sample Preparation: Prepare a stock solution of Syringetin-3-O-glucoside in a suitable solvent and make serial dilutions. Prepare similar dilutions of Trolox as a positive control.
- Assay: In a 96-well plate, add 10 μL of each sample dilution to 190 μL of the diluted ABTS•+ solution.
- Incubation: Incubate the plate at room temperature for 6 minutes.
- Measurement: Measure the absorbance of each well at 734 nm.
- Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition =
 [(Absorbance of control Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways

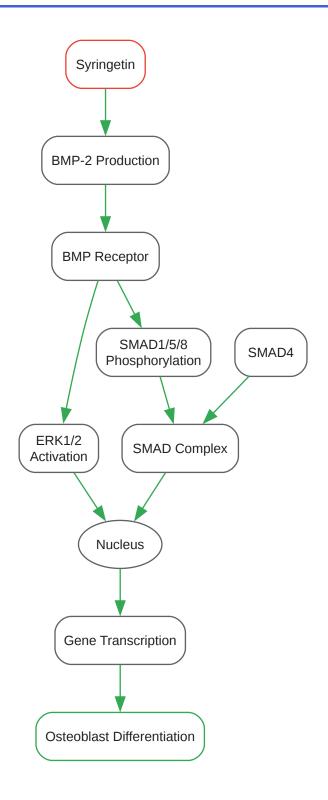


The biological activities of syringetin, the aglycone of **Syringetin-3-O-glucoside**, have been linked to its modulation of several key cellular signaling pathways. It is plausible that **Syringetin-3-O-glucoside** exerts its effects, at least in part, through its hydrolysis to syringetin in vivo.

Bone Formation: SMAD1/5/8 and ERK1/2 Signaling

Syringetin has been shown to promote the differentiation of human osteoblasts, suggesting its potential in bone health. This effect is mediated through the upregulation of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the SMAD1/5/8 and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways[10][11][12][13][14].





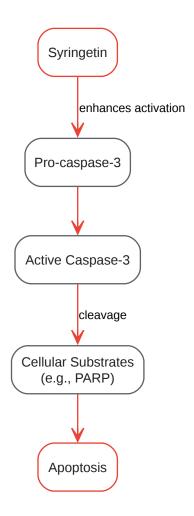
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Caption: Syringetin-mediated activation of SMAD and ERK pathways in osteoblasts.

Apoptosis: Caspase-3-Mediated Pathway



Syringetin has demonstrated pro-apoptotic effects in cancer cells, contributing to its potential as an anticancer agent. One of the key mechanisms is the enhancement of the caspase-3-mediated apoptosis pathway[10]. Caspase-3 is a critical executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.



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Caption: Enhancement of Caspase-3 mediated apoptosis by Syringetin.

Conclusion

Syringetin-3-O-glucoside is a promising natural compound with well-defined physicochemical properties and significant biological potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of



Syringetin-3-O-glucoside and its in vivo efficacy in various disease models to fully realize its therapeutic potential.

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